The synthesis of 3,5-dinitro-N-(2-phenylethyl)benzamide typically involves the nitration of N-(2-phenylethyl)benzamide. The nitration process is commonly executed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to manage the exothermic nature of the reaction.
Industrial production mirrors these laboratory methods but utilizes larger-scale equipment and reagents to ensure high purity and yield.
The molecular structure of 3,5-dinitro-N-(2-phenylethyl)benzamide can be described using its InChI (International Chemical Identifier) and InChI Key:
3,5-Dinitro-N-(2-phenylethyl)benzamide is involved in various chemical reactions:
The reactions are typically performed under controlled conditions to optimize yields and minimize unwanted side products.
The mechanism of action for 3,5-dinitro-N-(2-phenylethyl)benzamide involves its interaction with biological targets such as enzymes or receptors:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity of the synthesized compound.
3,5-Dinitro-N-(2-phenylethyl)benzamide has several important applications in scientific research:
3,5-Dinitro-N-(2-phenylethyl)benzamide is an aromatic benzamide derivative characterized by a nitro-substituted benzoyl group linked via an amide bond to a 2-phenylethylamine moiety. Its systematic IUPAC name is N-(2-phenylethyl)-3,5-dinitrobenzamide, unambiguously defining the attachment point of the phenethyl group to the amide nitrogen and the meta positions of the nitro substituents on the benzoyl ring. The molecular formula is C₁₅H₁₃N₃O₅, with a molecular weight of 315.28 g/mol. Key identifiers include:
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] [2] ZHEGDYUOFFUWED-UHFFFAOYSA-N [2]This compound belongs to the broader class of N-substituted dinitrobenzamides, distinguished from isomers like 3,5-dinitro-N-(1-phenylethyl)benzamide by the absence of chirality due to its phenethyl (–CH₂CH₂C₆H₅) linkage instead of a chiral 1-phenylethyl (–CH(CH₃)C₆H₅) group [1] [2] [4]. Table 1: Core Identifiers of 3,5-Dinitro-N-(2-phenylethyl)benzamide
| Property | Value |
|---|---|
| IUPAC Name | N-(2-phenylethyl)-3,5-dinitrobenzamide |
| Molecular Formula | C₁₅H₁₃N₃O₅ |
| Molecular Weight | 315.28 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)N+[O-])N+[O-] |
| InChIKey | ZHEGDYUOFFUWED-UHFFFAOYSA-N |
The synthesis of nitro-substituted benzamides dates to early 20th-century explorations of aromatic electrophilic substitution. 3,5-Dinitrobenzoyl chloride emerged as a pivotal electrophile due to the strong electron-withdrawing nature of its nitro groups, facilitating amide formation with nucleophilic amines. While N-phenethyl derivatives were initially studied as intermediates in dye and polymer chemistry, their role evolved with the discovery of chiral applications. Notably, the positional isomer N-(1-phenylethyl)-3,5-dinitrobenzamide gained prominence as a chiral derivatizing agent for enantiomer resolution via HPLC or capillary electrochromatography [4] [9]. In contrast, the symmetrical, achiral N-(2-phenylethyl) variant became a model compound for investigating chromatographic behaviors and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in separation science [9]. Its predictable fragmentation patterns and distinct collision cross-section (CCS) values also make it a reference standard in mass spectrometry [2].
Positional isomerism profoundly influences the physicochemical properties of nitro-substituted benzamides. For 3,5-dinitro-N-(2-phenylethyl)benzamide, key isomeric distinctions include:
Table 2: Comparative Analysis of Key Benzamide Isomers
| Property | 3,5-Dinitro-N-(2-phenylethyl)benzamide | 3,5-Dinitro-N-(1-phenylethyl)benzamide |
|---|---|---|
| Chirality | Achiral | Chiral (enantiomers resolvable) |
| Molecular Formula | C₁₅H₁₃N₃O₅ | C₁₅H₁₃N₃O₅ |
| Key Ion CCS [M+H]⁺ (Ų) | 170.4 | 166.9 |
| Chromatographic Role | Study of stationary phase interactions | Chiral derivatizing agent (HPLC) |
| Notable Applications | CCS calibration, isomer separation studies | Enantiomer resolution, enthalpy studies |
Table 3: Predicted Collision Cross-Section (CCS) Values for Adducts [2]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 316.09278 | 170.4 |
| [M+Na]⁺ | 338.07472 | 173.5 |
| [M-H]⁻ | 314.07822 | 176.5 |
| [M+NH₄]⁺ | 333.11932 | 181.5 |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: